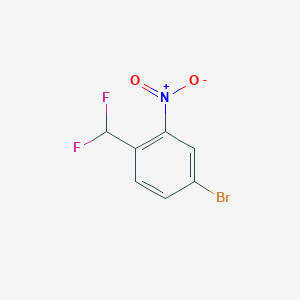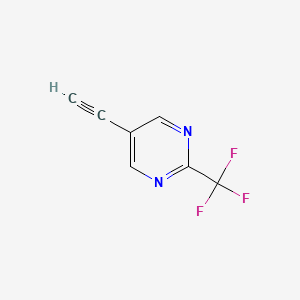
5-Ethynyl-2-(trifluoromethyl)pyrimidine
Overview
Description
“5-Ethynyl-2-(trifluoromethyl)pyrimidine” is a chemical compound with the molecular formula C7H3F3N2 . It is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure of nucleotides in DNA and RNA .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring substituted with an ethynyl group at the 5th position and a trifluoromethyl group at the 2nd position . The exact 3D structure is not provided in the available resources.
Physical And Chemical Properties Analysis
“this compound” is a solid substance . Its molecular weight is 172.11 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.
Scientific Research Applications
Antiviral Activity
5-Ethynyl-2-(trifluoromethyl)pyrimidine has shown significant activity in antiviral research. For instance, Ostrowski et al. (1998) reported that derivatives of this compound demonstrated potent activity against herpes simplex virus (HSV) (Ostrowski et al., 1998).
Oligonucleotide Synthesis
The compound has applications in the synthesis of “clickable” oligonucleotides. Ingale et al. (2013) explored its use in preventing side products during solid-phase oligonucleotide synthesis (Ingale et al., 2013).
Tagging DNA Synthesis
Cavanagh et al. (2011) discussed the use of this compound analogues in tagging replicating DNA. This technique allows for the characterisation of dividing cells, benefiting fields like stem cell research and cancer biology (Cavanagh et al., 2011).
Electron Transport Studies
Raytchev et al. (2004) utilized derivatives of this compound in studying DNA-mediated reductive electron transport, providing insights into the electronic properties of DNA (Raytchev et al., 2004).
Anticancer and Antiviral Agents
Kundu et al. (1990) described a simple synthesis method for derivatives of this compound, which are of interest as potential anticancer and antiviral agents (Kundu et al., 1990).
DNA Polymerase Studies
Kielkowski et al. (2011) studied its derivatives for their use in DNA polymerase reactions, important for understanding DNA replication and repair mechanisms (Kielkowski et al., 2011).
Synthesis and Characterization
Shan (2003) conducted a study focusing on the synthesis and characterization of derivatives of this compound, contributing to the understanding of its chemical properties (Shan, 2003).
Restriction Enzyme Research
Macíčková-Cahová et al. (2011) explored the use of pyrimidine-modified DNA sequences in studying the cleavage by restriction enzymes, a key aspect in genetic engineering (Macíčková-Cahová et al., 2011).
Pyrimidine Derivatives Studies
Rani et al. (2012) synthesized novel derivatives of pyrimidines, including this compound, and evaluated their biological activities, such as antioxidant properties (Rani et al., 2012).
Fluorescence Studies
Wojciechowski & Hudson (2007) synthesized fluorescent derivatives of this compound for use in fluorescence-based studies, important in biochemical research (Wojciechowski & Hudson, 2007).
properties
IUPAC Name |
5-ethynyl-2-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2/c1-2-5-3-11-6(12-4-5)7(8,9)10/h1,3-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWZDSMEXLPWFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN=C(N=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(Aminomethyl)-1,3-thiazol-4-yl]methanol dihydrochloride](/img/structure/B1378816.png)
![Benzo[d][1,3]dioxol-4-amine hydrochloride](/img/structure/B1378818.png)

![N-methoxy-N-methyl-2-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B1378821.png)


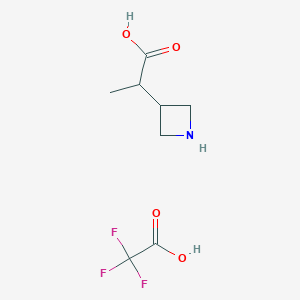
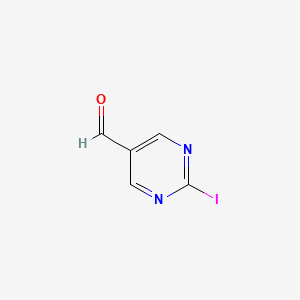
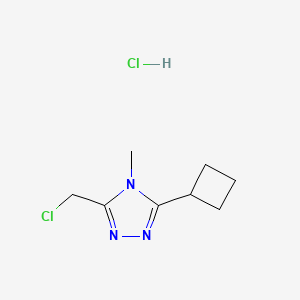
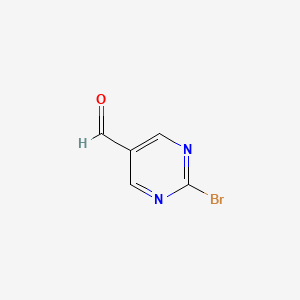
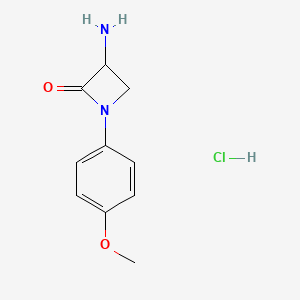

![[3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1378837.png)
